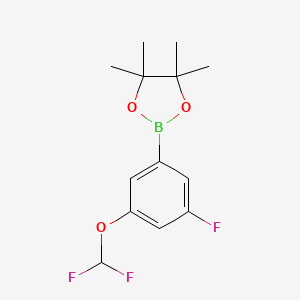
2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H16BF3O3 and its molecular weight is 288.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of the compound 2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is currently unknown
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with its targets to form new carbon-carbon bonds, leading to changes in the molecular structure.
Biochemical Pathways
Biochemical pathways are a series of chemical reactions in a cell that build and breakdown molecules for cellular processes The compound could potentially affect these pathways, leading to changes in the production or degradation of certain molecules
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects is crucial for determining the therapeutic potential of the compound. This includes understanding how the compound affects cellular processes, such as cell growth, differentiation, and death, and how these effects translate into changes at the tissue and organism levels.
生物活性
2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various biological activities, particularly in the context of drug development and chemical biology.
- Molecular Formula : C13H16BF3O3
- Molecular Weight : 288.07 g/mol
- CAS Number : 1641580-18-8
- Physical State : Solid or liquid depending on conditions
- Storage Conditions : Inert atmosphere at 2-8°C
The compound acts primarily as a reagent in the borylation of arenes, leading to the formation of arylboronic esters. This reaction is crucial in organic synthesis and can influence biological pathways by modifying biomolecules or serving as intermediates in drug synthesis.
Anticancer Potential
Recent studies have highlighted the anticancer potential of boron-containing compounds. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. For instance, compounds similar to this compound have been shown to selectively inhibit ERK pathways, which are critical in cancer cell signaling .
Case Studies
- Inhibition of Tumor Growth : A study demonstrated that related dioxaborolane derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways . The specific activity of this compound in this context remains to be fully elucidated but suggests promising avenues for research.
- Reactivity with Biological Targets : Research indicates that boron-containing compounds can interact with biological molecules such as proteins and nucleic acids. This interaction can lead to modifications that alter cellular functions or signaling pathways .
Data Table: Comparison of Biological Activities
| Compound Name | CAS Number | Biological Activity | Mechanism of Action |
|---|---|---|---|
| This compound | 1641580-18-8 | Anticancer activity | Inhibition of ERK signaling pathways |
| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 | Synthesis reagent | Borylation of arenes |
| Dihydroimidazopyrazinone derivatives | Various | Cancer treatment | MAP kinase inhibition |
Applications in Drug Development
The synthesis of arylboronic esters from compounds like this compound is significant for developing new pharmaceuticals. These esters serve as intermediates in creating complex molecules that can target specific biological pathways relevant to diseases such as cancer and diabetes .
属性
IUPAC Name |
2-[3-(difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)8-5-9(15)7-10(6-8)18-11(16)17/h5-7,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYJISDRXWPTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














